6-ethoxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide
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Overview
Description
6-ethoxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C11H12N4O2S and its molecular weight is 264.3. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Formation
Novel heterocyclic compounds, including thiazolopyrimidines and oxadiazepines, have been synthesized from precursors related to 6-ethoxy-N-(3-methylisothiazol-5-yl)pyrimidine-4-carboxamide, showcasing its utility in the development of new anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, underscoring their potential in medicinal chemistry for drug development (Abu‐Hashem et al., 2020).
Anticancer and Anti-Inflammatory Properties
Research into novel pyrazolopyrimidines derivatives has demonstrated their promise as anticancer and anti-5-lipoxygenase agents. These derivatives, synthesized through a series of chemical reactions, have been evaluated for their cytotoxic activities against cancer cell lines and their potential to inhibit 5-lipoxygenase, indicating their application in cancer therapy and inflammation management (Rahmouni et al., 2016).
Antiviral Activity
The exploration of triazenopyrazole derivatives as potential inhibitors of HIV-1 highlights the application of compounds related to this compound in virology. Although only one compound showed moderate activity against HIV-1, the research opens avenues for further modifications to enhance antiviral efficacy, thereby contributing to the ongoing search for effective HIV-1 inhibitors (Larsen et al., 1999).
Antibacterial Applications
The synthesis of pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives has revealed compounds with promising antibacterial activities. This research underscores the potential of this compound derivatives in addressing bacterial infections, contributing valuable insights into the development of new antibacterial agents (El-Agrody et al., 2000).
Mechanism of Action
Target of Action
These include various enzymes and receptors in the body, contributing to their diverse biological activities .
Mode of Action
For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Future Directions
The future research directions for this compound could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, it could be interesting to investigate its potential applications in other areas, such as antiviral, anticancer, antioxidant, and antimicrobial activity .
Properties
IUPAC Name |
6-ethoxy-N-(3-methyl-1,2-thiazol-5-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-3-17-9-5-8(12-6-13-9)11(16)14-10-4-7(2)15-18-10/h4-6H,3H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDXORUMWREYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC(=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.